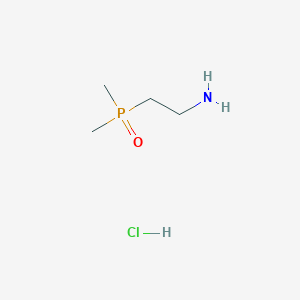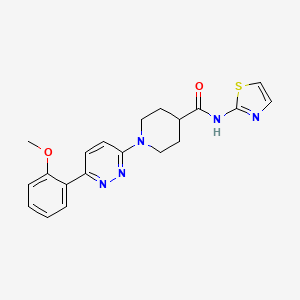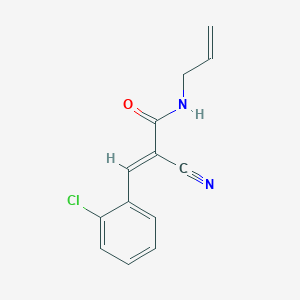![molecular formula C19H13BrClN5O2 B2566746 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide CAS No. 1326901-53-4](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide” is a heterocyclic compound . The molecular formula of this compound is C13H10BrN5O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl ring attached to a 4-bromophenyl group and an N-(2-chlorophenyl)acetamide group .Physical And Chemical Properties Analysis
The average mass of this compound is 348.155 Da, and the monoisotopic mass is 347.001770 Da .Aplicaciones Científicas De Investigación
Agrochemicals
Herbicides: The pyrazolo-triazine core could be relevant for herbicide development. Researchers may explore its impact on weed growth inhibition and selectivity toward crop plants.
Fungicides: Considering the aromatic substituents, this compound might exhibit antifungal properties. Evaluating its efficacy against plant pathogens could lead to new fungicides.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-(2-chlorophenyl)-1H-pyrazole to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-(2-chlorophenyl)-1H-pyrazole", "Triethylamine", "Acetic anhydride", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is added to a solution of 5-amino-3-(2-chlorophenyl)-1H-pyrazole in chloroform.", "Step 2: Triethylamine is added dropwise to the reaction mixture to neutralize the hydrogen chloride formed during the reaction.", "Step 3: Acetic anhydride is added to the reaction mixture and the reaction is allowed to proceed for several hours at room temperature.", "Step 4: The reaction mixture is washed with water and the organic layer is separated.", "Step 5: The organic layer is washed with sodium bicarbonate solution and then with water.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 7: The crude product is purified by column chromatography using ethyl acetate as the eluent to obtain the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide." ] } | |
Número CAS |
1326901-53-4 |
Nombre del producto |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide |
Fórmula molecular |
C19H13BrClN5O2 |
Peso molecular |
458.7 |
Nombre IUPAC |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H13BrClN5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27) |
Clave InChI |
FVDRMQOMYKHOQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-dimethoxy-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2566665.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2566666.png)



![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2566670.png)

![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)


![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)
